molecular formula C30H48O5 B1249481 Nipponogenin E

Nipponogenin E

Cat. No.: B1249481
M. Wt: 488.7 g/mol
InChI Key: LQETVSULLNKTKF-LYABJINESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nipponogenin E is an oleanane-type triterpenoid isolated from the stem bark of Kalopanax pictus, a plant traditionally used in East Asian medicine for its anti-inflammatory properties . Structurally, it is characterized by a hydroxylated oleanane skeleton with specific substitutions at positions 3β, 6β, and 23 (Figure 1). Pharmacological studies demonstrate its potent inhibition of pro-inflammatory cytokines, including IL-12 p40 and IL-6, with IC50 values ranging from 3.3 to 9.1 μM, comparable to other triterpenoids in its class .

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(2R,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-2,9-bis(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25(17-31)12-14-30(24(34)35)15-13-28(4)19(20(30)16-25)6-7-22-26(2)10-9-23(33)27(3,18-32)21(26)8-11-29(22,28)5/h6,20-23,31-33H,7-18H2,1-5H3,(H,34,35)/t20-,21+,22+,23-,25+,26-,27-,28+,29+,30-/m0/s1

InChI Key

LQETVSULLNKTKF-LYABJINESA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)CO

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons:

Structural Similarities: All compounds share the oleanane core with hydroxyl groups at positions 3β, 6β, and 23.

Functional Differences: Glycosylation Effects: Compound 3, a glycoside, exhibits similar IC50 values to this compound but may differ in bioavailability due to the glucopyranoside moiety enhancing solubility . Potency: While all compounds fall within the same IC50 range, subtle variations in hydroxylation patterns likely influence target affinity. For example, the absence of glycosylation in this compound may favor membrane permeability compared to Compound 3.

Biosynthetic Pathways: this compound and its analogs are derived from oxidative modifications of β-amyrin, a common triterpene precursor. Differences in cytochrome P450-mediated hydroxylation steps account for structural diversity .

Q & A

Q. How can researchers identify and confirm the molecular structure of Nipponogenin E?

Methodological Answer: Structural elucidation involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) signals to map the skeletal framework. For example, characteristic signals for triterpenoid backbones (e.g., oleanane-type) can be cross-referenced with published data .
  • Mass Spectrometry (MS) : High-resolution MS (HR-MS) confirms the molecular formula (e.g., C₃₀H₅₀O₄) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtainable. Cross-validate results with computational modeling (e.g., density functional theory) to reduce ambiguity .

Q. What are the standard protocols for isolating this compound from natural sources?

Methodological Answer:

  • Extraction : Use Soxhlet extraction with ethanol or methanol to recover crude triterpenoids.
  • Chromatography : Fractionate via column chromatography (silica gel, Sephadex LH-20). Optimize solvent systems (e.g., hexane:ethyl acetate gradients) for polarity-based separation.
  • Purity Assessment : Validate using HPLC-DAD/ELSD, ensuring ≥95% purity for biological assays. Document solvent traces via GC-MS to avoid confounding results in toxicity studies .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Systematic Review : Conduct meta-analysis of existing studies to identify variability sources (e.g., cell line differences, dosage regimes) .
  • Experimental Replication : Reproduce key assays (e.g., anti-inflammatory IC₅₀) under standardized conditions. Use NIH guidelines for reporting cell viability assays and statistical thresholds (e.g., p < 0.01) .
  • Principal Contradiction Analysis : Apply dialectical frameworks to distinguish primary factors (e.g., compound stability) from secondary variables (e.g., solvent effects) .

Q. What experimental designs are optimal for evaluating this compound’s pharmacological mechanisms?

Methodological Answer:

  • In Vitro Models : Use CRISPR-engineered cell lines (e.g., NF-κB KO) to isolate signaling pathways. Pair with siRNA knockdowns to confirm target specificity .
  • In Vivo Validation : Employ murine models with pharmacokinetic profiling (e.g., AUC, Cmax) to correlate dosage with efficacy. Include control groups receiving CYP450 inhibitors to assess metabolic stability .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map systemic effects. Use STRING databases for pathway enrichment analysis .

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

  • Data Transparency : Publish raw datasets (e.g., NMR spectra, dose-response curves) in public repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Protocol Harmonization : Adopt CONSORT guidelines for preclinical studies, detailing animal welfare standards (e.g., ARRIVE 2.0) and blinding procedures .
  • Reagent Validation : Certify cell lines via STR profiling and authenticate compounds via third-party NMR services .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals .
  • Outlier Management : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalies. Predefine exclusion criteria in the experimental protocol .
  • Multivariate Analysis : Use PCA or PLS-DA to disentangle synergistic effects in multi-target assays .

Q. How should researchers handle non-English datasets in collaborative studies on this compound?

Methodological Answer:

  • Translation Protocols : Translate critical variables (e.g., toxicity classifications) into English, retaining original data in appendices. Use certified translators for technical terms (e.g., “hepatotoxicity”) .
  • Cross-Cultural Validation : Conduct back-translation with independent linguists to ensure accuracy. Disclose translation methodologies in supplementary materials .

Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound?

Methodological Answer:

  • Animal Welfare : Comply with institutional IACUC protocols (e.g., 3R principles: Replacement, Reduction, Refinement). Document euthanasia methods (e.g., CO₂ inhalation) and analgesia use .
  • Data Integrity : Avoid selective reporting by disclosing all experiments, including negative results. Use ORCIDs to link datasets to researcher profiles .

Contradiction Resolution Framework

For unresolved issues (e.g., conflicting cytotoxicity reports), researchers should:

Prioritize Principal Contradictions : Focus on variables with the largest effect sizes (e.g., compound purity > assay duration) .

Iterative Hypothesis Testing : Design follow-up studies using Bayesian adaptive trials to refine probabilities of mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nipponogenin E
Reactant of Route 2
Nipponogenin E

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